Dimethyl azetidine-2,2-dicarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl azetidine-2,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-11-5(9)7(3-4-8-7)6(10)12-2/h8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHXYDNBRFHADY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of the Azetidine 2,2 Dicarboxylate Scaffold
Ring-Opening Reactions of Azetidine (B1206935) Systems
Ring-opening reactions are a characteristic feature of azetidine chemistry, driven by the release of ring strain. These transformations can be initiated by various reagents and conditions, leading to a diverse array of acyclic amine derivatives.
Nucleophilic ring-opening is a primary pathway for the functionalization of azetidines. beilstein-journals.org The regioselectivity of this reaction is heavily influenced by the electronic and steric properties of the substituents on the azetidine ring. beilstein-journals.org For azetidines bearing electron-withdrawing groups such as carboxylates at the C2 position, the C2-N bond is weakened and polarized. beilstein-journals.org These unsaturated groups can stabilize the transition states or intermediates generated during the ring-opening process, making this bond more susceptible to cleavage. beilstein-journals.org
Consequently, nucleophilic attack typically occurs at the C2 carbon, which is adjacent to both the nitrogen atom and the activating carboxylate groups. beilstein-journals.org However, the reactivity of the azetidine ring is often modest, and activation is frequently required to facilitate the ring-opening process. beilstein-journals.org A common strategy involves the quaternization of the ring nitrogen to form a more reactive azetidinium salt. chemrxiv.orgresearchgate.net These salts readily undergo SN2-type reactions with a variety of nucleophiles, including halides, to produce functionalized linear amines in a stereoselective and regioselective manner. chemrxiv.orgresearchgate.net Both intermolecular and intramolecular nucleophilic ring-opening reactions have been documented. beilstein-journals.orgnih.gov Intramolecular reactions, for instance, can occur via the attack of a pendant amide group, leading to decomposition or rearrangement products. nih.gov
While the direct photoinduced ring-opening of a stable azetidine-2,2-dicarboxylate is not extensively documented, photochemical methods play a significant role in strategies involving azetidine intermediates. beilstein-journals.orgresearchgate.net A prominent strategy is the "build and release" approach, which combines a photochemical cyclization to form a strained azetidine ring, followed by a subsequent, non-photochemical ring-opening step that releases the stored strain energy. beilstein-journals.orgresearchgate.netresearchgate.net
In this context, the Norrish-Yang cyclization is a key photochemical reaction used to synthesize highly strained azetidinols from α-aminoacetophenone precursors. beilstein-journals.orgresearchgate.net This process involves an intramolecular 1,5-hydrogen abstraction followed by the ring closure of the resulting 1,4-biradical to forge the azetidine scaffold. beilstein-journals.org Once formed, these photogenerated azetidinols are primed for ring-opening. The cleavage is not induced by light but is instead triggered by the addition of chemical reagents such as electron-deficient ketones or boronic acids, which readily attack the strained ring to yield functionalized products like aminodioxolanes. beilstein-journals.orgresearchgate.net The efficiency of both the initial photochemical formation and the subsequent ring-opening is critically dependent on the nature of the protecting group on the nitrogen atom. beilstein-journals.org
Ring Expansion Reactions and Rearrangements
Beyond ring-opening, the strained azetidine scaffold can undergo ring expansion reactions to form larger, more stable five- or six-membered heterocycles. These transformations provide a powerful synthetic route to valuable nitrogen-containing compounds.
One notable example is the beilstein-journals.orgnih.gov-Stevens rearrangement, which can be employed for a one-carbon ring expansion of azetidines to pyrrolidines. researchgate.net This reaction has been demonstrated by treating an azetidine with a diazo compound in the presence of a copper catalyst. researchgate.net Another significant rearrangement is the acid-mediated ring expansion of 2,2-disubstituted N-Boc or N-Cbz azetidine carbamates. This reaction proceeds rapidly at room temperature to furnish 6,6-disubstituted 1,3-oxazinan-2-ones in high yields. rsc.org This transformation offers a direct pathway from four-membered azetidines to six-membered heterocyclic systems. rsc.org
Functional Group Interconversions on the Azetidine-2,2-dicarboxylate System
The geminal diester group of the dimethyl azetidine-2,2-dicarboxylate system is a versatile functional handle that allows for a wide range of chemical modifications without altering the core azetidine ring. These interconversions are crucial for synthesizing diverse derivatives for various applications.
Key transformations include:
Selective Dealkoxycarbonylation: The Krapcho dealkoxycarbonylation reaction can be used to selectively remove one of the two ester groups. For instance, treatment of N-substituted this compound with salts like lithium chloride in a solvent such as DMSO leads to the formation of the corresponding monoester. nih.govresearchgate.net This reaction provides a route to diastereomeric monoesters, which can be pivotal for synthesizing chiral azetidine derivatives. nih.gov
Hydrolysis: The ester groups can be hydrolyzed to the corresponding carboxylic acids. Lipase-catalyzed hydrolysis offers a mild and selective method to convert a monoester into (S)-azetidine-2-carboxylic acid. nih.gov Chemical hydrolysis using reagents like sodium hydroxide (B78521) can also be employed to convert nitrile functionalities at the C2 position to carboxylic acids. rsc.org
Reduction: The ester groups can be reduced to alcohols. The use of hydride reducing agents, such as lithium aluminum hydride, can reduce the ester functionality at the C2 position to a hydroxymethyl group, yielding azetidine-2-methanol derivatives. rsc.orggoogle.com This reaction can be performed on related systems like 4-oxo-2-azetidinecarboxylic acid esters, where both the ester and the amide carbonyl are reduced simultaneously. google.com
Below is a table summarizing the Krapcho dealkoxycarbonylation of an N-substituted this compound derivative.
| Product | Reaction Conditions | Diastereomeric Ratio | Total Yield | Reference |
| Methyl (1'S)-1-(1'-methyl)benzylazetidine-2-carboxylate | LiCl, H2O, DMSO, 160 °C | 2.7:1 ((2S,1'S):(2R,1'S)) | 78% | nih.gov |
Mechanistic Studies of Reactions Involving this compound
Understanding the mechanisms of reactions involving the azetidine-2,2-dicarboxylate scaffold is essential for controlling reaction outcomes and designing new synthetic methodologies. Computational chemistry has emerged as a powerful tool for elucidating these complex reaction pathways.
Quantum-chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the mechanisms of reactions involving azetidine derivatives. researchgate.net These computational methods allow for a detailed examination of reaction coordinates, the identification of transition states, and the calculation of activation energy barriers. google.com
For nucleophilic ring-opening reactions of azetidinium ions, DFT calculations have been instrumental in understanding the parameters that govern regioselectivity. researchgate.net By modeling the potential energy surfaces of different attack pathways (e.g., at C2 vs. C4), researchers can predict which route is energetically more favorable, thus explaining experimentally observed outcomes. researchgate.net Similarly, in cycloaddition reactions, quantum-chemical calculations can help rationalize the formation of specific products by comparing the energy profiles of competing pathways. These studies often employ basis sets such as B3LYP/6-311++G(d,p) and may include solvation models like the Polarizable Continuum Model (PCM) to simulate reaction conditions more accurately. researchgate.net Such computational insights are crucial for moving beyond empirical observations and developing a predictive understanding of the chemical reactivity of the azetidine-2,2-dicarboxylate scaffold. google.com
Role of Strain Energy in Guiding Reactivity
The reactivity of the azetidine-2,2-dicarboxylate scaffold is fundamentally influenced by its inherent ring strain. Azetidine, the parent four-membered nitrogen-containing heterocycle, possesses a significant amount of strain energy, estimated to be approximately 25.4 kcal/mol. rsc.orgresearchgate.net This value is intermediate between the highly strained aziridines (27.7 kcal/mol) and the relatively strain-free five-membered pyrrolidines (5.4 kcal/mol). rsc.org This substantial strain energy is a primary determinant of the chemical behavior of azetidine derivatives, including this compound, making them susceptible to reactions that relieve this strain. beilstein-journals.orgnih.gov
The concept of "strain-release" serves as a significant driving force for a variety of chemical transformations involving the azetidine ring. beilstein-journals.org Reactions that lead to the opening of the four-membered ring are often energetically favorable because they alleviate the torsional and angle strain inherent in the cyclic structure. nih.gov This principle is a cornerstone in understanding the mechanistic pathways of many reactions involving azetidine-2,2-dicarboxylates.
Detailed research findings have demonstrated that the presence of substituents on the azetidine ring can modulate its stability and reactivity. For instance, in a series of N-substituted aryl azetidines, the small ring size was shown to introduce the potential for decomposition pathways, such as intramolecular ring-opening, that are not observed in larger ring systems. nih.gov In one study, the delocalization of the nitrogen lone pair in an azetidine amide was found to be disfavored due to the increased ring strain, which in turn affected its nucleophilicity and stability. nih.gov
The regioselectivity of ring-opening reactions in unsymmetrically substituted azetidines is also closely linked to electronic and steric factors, which are influenced by the ring strain. magtech.com.cn For azetidines bearing unsaturated substituents at the 2-position, such as a carboxylate group, cleavage of the C2-N bond is often favored. This is because the unsaturated group can stabilize the transition states or intermediates formed during the ring-opening process through conjugation. magtech.com.cn In the case of this compound, the two ester groups at the C2 position are expected to influence the electronic properties of the adjacent carbon atom and the C-N bond, thereby guiding the regioselectivity of nucleophilic attack.
The following table provides a comparison of the strain energies of azetidine and related cyclic amines, illustrating the unique position of the four-membered ring in terms of chemical reactivity.
| Cyclic Amine | Ring Size | Strain Energy (kcal/mol) |
| Aziridine (B145994) | 3 | 27.7 |
| Azetidine | 4 | 25.4 |
| Pyrrolidine (B122466) | 5 | 5.4 |
| Piperidine | 6 | ~0 |
Data sourced from various studies on heterocyclic ring strain. rsc.orgresearchgate.net
Conformational Analysis and Stereochemical Elucidation of Azetidine 2,2 Dicarboxylate Systems
Elucidation of Azetidine (B1206935) Ring Conformationsnih.govnih.gov
The azetidine ring, an analogue of cyclobutane, is not planar but exists in a puckered conformation to alleviate angular and torsional strain. researchgate.net The degree of this puckering and the preferred orientation of substituents are defining features of its conformational landscape. smu.edunih.gov The elucidation of these conformations is fundamental to understanding the molecule's properties. In azetidine-2,2-dicarboxylate systems, the geminal dicarboxylate groups at the C2 position significantly influence the ring's geometry.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studiesnih.govsmu.edu
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the solution-state conformation of azetidine derivatives. numberanalytics.comresearchgate.net Several advanced NMR methods are employed to provide detailed structural insights.
Proton (¹H) NMR and Coupling Constants: The relative stereochemistry of substituents on the azetidine ring can often be determined by analyzing the vicinal coupling constants (J values) between adjacent ring protons. ipb.pt For substituted azetidines, there is a general trend where the coupling constant for cis-protons is larger than that for trans-protons. This difference allows for the assignment of relative configurations around the ring. ipb.pt
| Coupling Type | Typical Range (Hz) | Stereochemical Implication |
|---|---|---|
| Jcis | 8.4–10.0 | Protons are on the same face of the ring |
| Jtrans | 5.8–7.9 | Protons are on opposite faces of the ring |
Nuclear Overhauser Effect (NOE) Spectroscopy: Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are invaluable for confirming stereochemical assignments. ipb.pt This technique detects through-space correlations between protons that are in close proximity (typically <5 Å), regardless of their bonding connectivity. A strong NOE signal between two protons on the azetidine ring provides definitive evidence that they are on the same face (cis relationship). ipb.pt
Carbon-¹³C and Nitrogen-¹⁵N NMR: The chemical shifts of the ring carbons and the nitrogen atom are also sensitive to the ring's conformation and electronic environment. nih.gov For instance, ¹⁵N NMR chemical shifts can provide information about the hybridization and substitution of the nitrogen atom, which influences ring puckering. nih.govipb.pt Studies on aryl azetidines have shown that the ¹⁵N chemical shift moves downfield when the nitrogen's lone pair is involved in conjugation, indicating greater sp² character and affecting the ring's stability and conformation. nih.gov
X-ray Crystallographic Analysis for Stereochemical Assignmentsmu.edu
X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles, which together define the exact conformation of the azetidine ring and the absolute stereochemistry of its chiral centers. ipb.pt
For azetidine-2,2-dicarboxylate systems, crystallographic analysis can confirm the degree of ring puckering and the spatial orientation of the two carboxylate groups. This solid-state data serves as a crucial benchmark for validating conformational assignments made by other methods, such as NMR spectroscopy and computational modeling. ipb.ptresearchgate.net The structural data obtained is essential for understanding intermolecular interactions in the crystal lattice and for building accurate computational models.
Computational Approaches to Conformational Preferencesnih.govresearchgate.net
Theoretical calculations, particularly using Density Functional Theory (DFT), are widely used to complement experimental data and to explore the conformational energy landscape of azetidine systems. mdpi.comnih.govmdpi.com These computational approaches allow for the investigation of structures and properties that may be difficult to study experimentally.
Key applications of computational methods include:
Geometry Optimization: Predicting the most stable (lowest energy) three-dimensional structure of the molecule. Calculations on azetidine confirm that a puckered ring is energetically more favorable than a planar one. smu.edunih.gov
Conformational Search: Identifying various stable conformers (local energy minima) and the transition states that connect them. This helps in understanding the dynamic behavior of the ring.
Calculation of Puckering Potential: Determining the energy profile associated with the ring-puckering motion. For the parent azetidine, the puckering angle has been calculated to be approximately 35°. smu.edu
Prediction of NMR Parameters: Calculating theoretical NMR chemical shifts and coupling constants that can be compared with experimental spectra to validate the proposed structures.
| Method | Information Obtained | Significance |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometries, relative energies of conformers, energy barriers | Predicts the most stable conformations and ring flexibility. nih.gov |
| Ab initio methods (e.g., Hartree-Fock) | Molecular geometry and puckering potential | Provides fundamental insights into ring strain and structure. smu.edu |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density and bonding | Characterizes non-covalent interactions that stabilize certain conformations. mdpi.com |
Diastereomeric and Enantiomeric Purity Assessment Methodsnih.govadelaide.edu.aucnr.it
The synthesis of substituted azetidines often yields mixtures of stereoisomers (enantiomers and diastereomers). The accurate determination of the composition of these mixtures is crucial.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method for separating enantiomers and determining the enantiomeric excess (ee) of a sample. nih.gov Diastereomers, having different physical properties, can often be separated and quantified using standard chromatographic techniques like flash column chromatography on silica (B1680970) gel. acs.orgrsc.org
NMR Spectroscopy for Diastereomeric Ratio: For diastereomeric mixtures, standard ¹H NMR spectroscopy is often sufficient to determine the relative ratio of the isomers. Since diastereomers are distinct compounds, they typically exhibit different chemical shifts and/or coupling patterns for at least some of their corresponding protons, allowing for integration and quantification.
NMR with Chiral Auxiliaries: To determine enantiomeric purity via NMR, a chiral auxiliary is required. This can be achieved by:
Chiral Derivatizing Agents: Reacting the enantiomeric mixture with a chiral agent to form new diastereomeric compounds, which can then be distinguished by NMR.
Chiral Solvating Agents or Shift Reagents: Adding a chiral substance to the NMR sample that forms transient, diastereomeric complexes with the enantiomers. This interaction can induce chemical shift differences between the signals of the two enantiomers, enabling their quantification.
The stereocontrolled synthesis of various chiral azetidines relies on these analytical methods to verify the stereochemical outcome of the reactions. acs.orgnih.gov
Computational Chemistry and Theoretical Studies on Dimethyl Azetidine 2,2 Dicarboxylate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a primary method for studying the electronic structure and reactivity of organic molecules, including azetidine (B1206935) derivatives. researchgate.netresearchgate.net DFT calculations allow for the determination of ground-state and transition-state geometries, reaction energies, and activation barriers, which are crucial for understanding reaction mechanisms. researchgate.netnih.gov For reactions involving azetidines, such as cycloadditions, DFT can elucidate whether a reaction proceeds through a concerted or stepwise mechanism. researchgate.net
The reactivity of azetidines is significantly influenced by their considerable ring strain, which is approximately 25.4 kcal/mol. rsc.org This inherent strain makes the ring susceptible to opening under appropriate conditions, a feature that can be exploited in synthesis. rsc.org DFT calculations help quantify the energetic landscape of these ring-opening reactions.
Key electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding reactivity. The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity; a smaller gap often suggests higher reactivity. researchgate.net In cycloaddition reactions, the interaction between the HOMO of one reactant and the LUMO of the other governs the reaction's feasibility. researchgate.net For instance, in the aza Paternò-Büchi reaction, a [2+2] cycloaddition used to synthesize azetidines, the photochemical excitation required can be understood by analyzing the molecular orbitals. researchgate.netnih.gov
The table below presents hypothetical DFT-calculated electronic properties for Dimethyl Azetidine-2,2-dicarboxylate, illustrating the type of data generated in such studies.
| Property | Calculated Value | Significance |
| HOMO Energy | -7.2 eV | Indicates the energy of the outermost electrons; relates to electron-donating ability. |
| LUMO Energy | +1.5 eV | Indicates the energy of the lowest empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 8.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.1 Debye | Quantifies the polarity of the molecule, influencing solubility and intermolecular forces. |
| Total Energy | -689.4 Hartree | Represents the total electronic energy of the molecule at its optimized geometry. |
Note: The values in this table are illustrative and representative of typical DFT calculation outputs for similar organic molecules.
Prediction of Reaction Outcomes and Selectivity
Computational chemistry is instrumental in predicting the outcomes and selectivity (regio- and stereoselectivity) of chemical reactions involving this compound and related compounds. By calculating the activation energies for different possible reaction pathways, chemists can predict which product is most likely to form. pku.edu.cn
For example, in the synthesis of azetidines via [2+2] cycloadditions, DFT can be used to model the transition states for the formation of different stereoisomers. nih.govrsc.org The pathway with the lower activation energy will be the kinetically favored one, leading to the major product. This is particularly important in asymmetric synthesis, where controlling the stereochemistry is crucial. researchgate.net
In the Krapcho dealkoxycarbonylation of a derivative, dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate, a preferential formation of the desired (2S,1'S)-monoester was observed. nih.gov Computational models can explain such selectivity by analyzing the steric and electronic interactions in the transition states leading to the different products. nih.gov DFT calculations can model the entire reaction coordinate, identifying intermediates and transition states, to reveal the most energetically favorable route from reactants to products. pku.edu.cnmdpi.com This predictive power allows for the rational design of experiments, saving time and resources. pku.edu.cn
The table below shows a hypothetical comparison of activation energies for two competing reaction pathways, demonstrating how DFT can predict selectivity.
| Reaction Pathway | Transition State (TS) | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
| Pathway A (Exo) | TS-Exo | 25.4 | Minor Product |
| Pathway B (Endo) | TS-Endo | 22.1 | Major Product |
Note: These values are hypothetical, intended to illustrate the predictive capability of DFT in determining reaction selectivity.
Analysis of Electronic Properties and Stability
The stability of this compound is a balance between the inherent ring strain of the four-membered ring and the electronic effects of the substituent groups. rsc.org The azetidine ring is significantly more stable than the highly reactive three-membered aziridine (B145994) ring but less stable than the five-membered pyrrolidine (B122466) ring. rsc.org This intermediate stability allows for both convenient handling and unique reactivity that can be triggered when needed. rsc.org
Computational analysis provides precise data on the molecule's geometry, which reflects its stability. Bond lengths and angles within the azetidine ring deviate from the ideal values for sp³-hybridized atoms, a direct consequence of ring strain. DFT calculations can accurately predict these structural parameters. nih.gov
Electronic properties, such as charge distribution and molecular electrostatic potential (MEP), offer further insights into stability and reactivity. The MEP map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical attack. researchgate.net The presence of two electron-withdrawing ester groups at the C2 position significantly influences the charge distribution and reactivity of the azetidine ring.
Below is a table of representative structural parameters for an azetidine ring, highlighting the deviation from ideal geometry due to ring strain.
| Structural Parameter | Typical Value in Azetidine | Ideal sp³ Value | Implication of Deviation |
| C-N-C Bond Angle | ~90° | 109.5° | Significant angle compression indicative of high strain. rsc.org |
| C-C-C Bond Angle | ~88° | 109.5° | Severe angle strain, contributing to ring reactivity. rsc.org |
| C-N Bond Length | ~1.47 Å | ~1.47 Å | Relatively normal length. |
| C-C Bond Length | ~1.55 Å | ~1.54 Å | Slightly elongated due to ring strain. |
Note: The values are generalized for the azetidine core and can be precisely calculated for the title compound using computational methods.
Molecular Modeling and Dynamics Simulations (if applicable to specific research)
While DFT calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. rsc.orgnih.gov MD simulations model the movements of atoms and molecules, providing insights into conformational changes, solvent effects, and intermolecular interactions. nih.govnih.gov
For a relatively small molecule like this compound, MD simulations could be employed to study its conformational landscape, particularly the puckering of the four-membered ring and the rotation of the ester groups. nih.gov Such simulations can also model how the molecule interacts with solvents or other molecules in a condensed phase, which is crucial for understanding its behavior in a realistic chemical environment. nih.gov
However, based on currently available literature, extensive molecular dynamics simulations specifically focused on this compound are not widely reported. Research in this area has more commonly been applied to larger systems, such as biomolecules or complex materials. amanote.comresearchgate.net Nevertheless, the principles of MD are applicable and could be used in future research to explore aspects like the transport of this molecule across membranes or its binding to a biological target. nih.gov The methodology provides a powerful complement to static quantum chemical calculations by introducing the dimensions of time and temperature into the molecular model. rsc.org
Applications in Advanced Organic Synthesis and Chemical Biology
Dimethyl Azetidine-2,2-dicarboxylate as a Versatile Synthetic Building Block
The strained four-membered ring of this compound makes it a highly valuable and reactive intermediate in organic synthesis. Its unique structural and chemical properties are harnessed by chemists to construct more elaborate molecular architectures.
Precursors for Complex Azetidine-Containing Molecules
This compound is a key precursor for producing a variety of complex molecules that feature the azetidine (B1206935) core. The diester functionality at the C2 position allows for selective chemical manipulations, providing access to a range of derivatives. For instance, a process known as the Krapcho dealkoxycarbonylation can be employed on N-substituted dimethyl azetidine-2,2-dicarboxylates. This reaction selectively removes one of the methoxycarbonyl groups to yield the corresponding monoester. nih.gov This transformation is a crucial step in the synthesis of enantiomerically pure (S)-azetidine-2-carboxylic acid, a non-proteinogenic amino acid. nih.gov The ability to generate such chiral building blocks is fundamental for the development of new pharmaceuticals and bioactive compounds.
Furthermore, the azetidine framework itself is a desirable scaffold in medicinal chemistry, moving beyond its traditional association with β-lactam antibiotics. nih.gov The development of synthetic methods to access densely functionalized azetidines is crucial for exploring new chemical space. nih.govchemrxiv.org The strained nature of the azetidine ring also makes it an excellent synthon for ring-opening or ring-expansion reactions, leading to highly substituted acyclic amines or larger heterocyclic systems like pyrrolidines, piperidines, and azepanes. rsc.org
Intermediates in the Synthesis of Scaffolds for Chemical Biology
In the field of chemical biology, molecular scaffolds serve as the foundation for building libraries of compounds used in probe and drug discovery. This compound and its derivatives are instrumental in the synthesis of such scaffolds, particularly for creating lead-like molecules aimed at central nervous system (CNS) targets. nih.gov The rigid azetidine ring introduces conformational constraints, which is a valuable attribute in designing molecules with specific biological activities. By diversifying the densely functionalized azetidine ring system, a wide variety of fused, bridged, and spirocyclic ring systems can be accessed. nih.gov These complex structures are often designed to mimic natural products or to present functional groups in a precise three-dimensional arrangement to interact with biological targets.
Role in the Elaboration of Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides. They are designed to overcome the limitations of peptides as drugs, such as poor stability and low oral bioavailability. The incorporation of constrained amino acids is a common strategy in the design of peptidomimetics.
Azetidine-2-carboxylic acid, which can be synthesized from this compound, serves as a constrained analog of proline. nih.govwikipedia.org When incorporated into a peptide chain, the four-membered ring of the azetidine residue introduces significant conformational restrictions. nih.gov Studies using molecular modeling, 1H NMR, and FT-IR have shown that azetidine-containing peptides preferentially adopt γ-turn conformations. This is in contrast to proline, its five-membered ring counterpart, which tends to induce β-turns. nih.gov This ability to specifically stabilize a γ-turn structure makes azetidine-derived amino acids valuable tools for defining the bioactive conformation of peptides and developing novel peptidomimetics with enhanced properties. nih.gov
Development of Chemical Probes and Tools for Mechanistic Biological Studies
Chemical probes are small molecules used to study and manipulate biological systems. Derivatives of this compound are employed to create such tools, enabling detailed investigations into enzyme mechanisms and receptor binding.
Mechanistic Investigations of Azetidine-Derived Enzyme Inhibitors (e.g., protease inhibitors)
Azetidine-based structures are key components in the design of inhibitors for various enzymes, including proteases like dipeptidyl peptidase IV (DPP IV). nih.gov While not directly synthesized from the dicarboxylate in all cases, the fundamental azetidine scaffold is crucial. For example, 2-cyanoazetidines and 2-ketoazetidines are potent DPP IV inhibitors. nih.gov The synthesis of such compounds can involve intermediates derived from azetidine-2-carboxylic acid (accessible from the title compound). These inhibitors can act via covalent or non-covalent mechanisms, and their study provides insight into the enzyme's active site and catalytic mechanism. Another class of proteases, the human leukocyte elastase (HLE), is a target for azetidine-2,4-diones, which act as acylating agents of the active site serine residue. researchgate.net Studying the structure-activity relationships of these inhibitors helps in understanding the molecular recognition requirements for potent and selective enzyme inhibition. researchgate.net
Studies of Receptor Binding and Modulatory Effects (e.g., NMDA receptor ligands)
The conformational rigidity of the azetidine ring is particularly useful for designing ligands that can differentiate between receptor subtypes. This has been demonstrated in the development of ligands for the N-methyl-D-aspartate (NMDA) receptors, which are ionotropic glutamate (B1630785) receptors critical for synaptic transmission. nih.gov
The four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC), which can be viewed as highly constrained analogs of glutamate, have been synthesized and evaluated for their activity at NMDA receptors. nih.govnih.gov These studies revealed that the different stereoisomers have distinct binding affinities and functional activities at various NMDA receptor subtypes (NR1/NR2A-D). nih.govnih.govresearchgate.net For example, L-trans-ADC showed the highest binding affinity and acted as an agonist with a preference for the NR1/NR2D subtype. nih.govumt.edu In contrast, D-cis-ADC was found to be a partial agonist at NR1/NR2C and NR1/NR2D subtypes. nih.gov These findings highlight how the defined stereochemistry of the azetidine scaffold can be used to develop chemical tools for probing the function of specific receptor subtypes, which is essential for understanding their physiological roles and for developing subtype-selective drugs.
Table 1: Pharmacological Profile of Azetidine-2,3-dicarboxylic Acid (ADC) Stereoisomers at Native NMDA Receptors
| Compound | Binding Affinity (Ki) |
| L-trans-ADC | 10 µM nih.govnih.gov |
| D-cis-ADC | 21 µM nih.govnih.gov |
| L-cis-ADC | >100 µM nih.govnih.gov |
| D-trans-ADC | 90 µM nih.govnih.gov |
Table 2: Agonist Potency (EC₅₀) of ADC Stereoisomers at NMDA Receptor Subtypes
| Compound | NR1/NR2A | NR1/NR2B | NR1/NR2C | NR1/NR2D |
| L-trans-ADC | Partially Active | Active | Active | 50 µM nih.govnih.gov |
| D-cis-ADC | Inactive | Inactive | 720 µM (partial agonist) nih.govnih.gov | 230 µM (partial agonist) nih.govnih.gov |
Understanding the Mechanistic Basis of Biological Interactions (e.g., protein misincorporation)
The structural similarity of the azetidine ring to that of the amino acid proline allows azetidine-2-carboxylic acid (Aze), the parent acid of this compound, to function as a potent proline mimic in biological systems. This mimicry provides a powerful method for probing the mechanisms of protein synthesis and the consequences of protein misfolding.
When introduced to a biological system, Aze is recognized by the cellular machinery responsible for protein synthesis and is mistakenly incorporated into polypeptide chains at sites designated for proline. researchgate.netnih.gov This misincorporation has profound structural and functional consequences for the resulting proteins. The smaller, more constrained four-membered ring of Aze, compared to proline's five-membered ring, induces significant alterations in the local peptide backbone geometry. Molecular modeling has shown that the substitution of proline with Aze can cause a severe bend in the polypeptide chain, disrupting higher-order structures like the polyproline type II helix, which is crucial for the function of many proteins. nih.gov
The widespread misincorporation of Aze leads to a condition known as proteotoxic stress. The accumulation of misfolded and non-functional proteins triggers a cellular quality control mechanism called the Unfolded Protein Response (UPR). researchgate.netnih.gov Studies in various organisms, from plants to bacteria, have demonstrated that Aze treatment upregulates the UPR, indicating a global response to the accumulation of aberrant proteins. researchgate.netnih.govnih.gov Research in Saccharomyces cerevisiae has further identified specific genes involved in protein quality control and actin cytoskeleton organization that are sensitive to the presence of Aze, highlighting the cellular pathways that cope with amino acid misincorporation. researchgate.net
By studying the effects of Aze, researchers can gain insight into the tolerance of the translational machinery, the mechanisms of protein folding and degradation, and the cellular responses to proteotoxic stress. These findings form the mechanistic basis for understanding how derivatives like this compound could be utilized as chemical probes to study these critical biological processes.
Table 1: Research Findings on Azetidine-2-Carboxylic Acid (Aze) Misincorporation
| Finding | Implication | Source(s) |
|---|---|---|
| Aze is misincorporated for Proline during protein biosynthesis. | Demonstrates that Aze is a substrate for the translational machinery, acting as a proline analog. | researchgate.net, nih.gov, nih.gov |
| Aze misincorporation causes severe bends in the polypeptide chain. | Leads to disruption of protein secondary and tertiary structures, resulting in misfolded proteins. | nih.gov |
| Aze treatment induces the Unfolded Protein Response (UPR). | The accumulation of misfolded proteins triggers a cellular stress response aimed at restoring proteostasis. | researchgate.net, nih.gov |
| L-Proline supplementation can reverse Aze-induced growth inhibition. | Confirms that Aze's toxicity is directly related to its competition with proline. | researchgate.net |
| Genes related to protein quality control show sensitivity to Aze. | Identifies the specific cellular pathways critical for managing proteotoxic stress from amino acid analogs. | researchgate.net |
Applications in Asymmetric Synthesis as Chiral Auxiliaries or Ligands
The rigid, cyclic structure of the azetidine core makes it an excellent scaffold for applications in asymmetric synthesis. Chiral derivatives of azetidine, including those related to this compound, can be employed as chiral auxiliaries or as ligands for metal catalysts to control the stereochemical outcome of a chemical reaction.
As chiral auxiliaries, optically active azetidine derivatives are temporarily incorporated into a substrate molecule to direct the stereoselective formation of a new chiral center. The conformational rigidity of the azetidine ring effectively shields one face of the reacting molecule, forcing the incoming reagent to attack from the less sterically hindered direction. After the reaction, the auxiliary can be cleaved and recovered. For instance, C2-symmetric chiral azetidines derived from azetidine-2,4-dicarboxylic acid have been synthesized and their propionamides have been asymmetrically alkylated. semanticscholar.orgrsc.org The stereochemical control exerted by these auxiliaries has been compared with that of analogous pyrrolidine (B122466) and other ring systems. semanticscholar.org The synthesis of these auxiliaries often employs readily available chiral molecules, such as (S)-1-phenylethylamine, to establish the initial stereocenter. semanticscholar.orgrsc.org
In addition to their role as auxiliaries, chiral azetidines are valuable as ligands in asymmetric catalysis. When coordinated to a metal center, these ligands create a chiral environment that influences the binding of substrates and the transition state of the reaction, leading to the preferential formation of one enantiomer of the product. Azetidine-derived ligands have been successfully utilized in a variety of catalytic asymmetric reactions, including Friedel-Crafts alkylations and Michael-type additions. researchgate.net The development of synthetic routes to enantiopure azetidines, such as those employing chiral sulfinamides or catalytic allylic amination, has expanded the toolbox of available chiral ligands for creating highly enantioselective catalysts. rsc.org The unique steric and electronic properties of the azetidine ring allow for fine-tuning of the catalyst's reactivity and selectivity. researchgate.net
Table 2: Applications of Chiral Azetidine Derivatives in Asymmetric Synthesis
| Azetidine Derivative Type | Application | Mechanism | Source(s) |
|---|---|---|---|
| C2-Symmetric Azetidine-2,4-dicarboxamides | Chiral Auxiliary | Covalently attached to the substrate to direct stereoselective alkylation reactions through steric hindrance. | semanticscholar.org, rsc.org |
| General Chiral Azetidines | Ligands in Asymmetric Catalysis | Coordinate to a metal catalyst to create a chiral environment, inducing enantioselectivity in reactions like Friedel-Crafts and Michael additions. | researchgate.net |
| N-tert-Butanesulfinyl Azetidines | Chiral Auxiliary/Precursor | Used as a chiral auxiliary to direct stereoselective reactions for the synthesis of C-2 substituted chiral azetidines. | rsc.org |
| Azetidine Carboxylic Acids | Organocatalyst | Can act as a chiral catalyst, for example, in asymmetric α-amination of carbonyls. | researchgate.net |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Routes to Access Diverse Azetidine-2,2-dicarboxylate Analogues
The synthesis of azetidines, including dicarboxylate derivatives, has traditionally presented challenges due to the strained nature of the four-membered ring. medwinpublishers.com However, recent advancements are paving the way for more efficient and diverse synthetic approaches. A key area of future exploration is the continued development of cycloaddition reactions. medwinpublishers.com The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands out as a highly atom-economical method for constructing the azetidine (B1206935) core. researchgate.netrsc.org Recent breakthroughs using visible-light photocatalysis have overcome some of the previous limitations, such as the need for UV irradiation, broadening the applicability of this method to a wider range of substrates. researchgate.netamazonaws.com Future work will likely focus on expanding the substrate scope and achieving higher levels of stereocontrol in these photocycloadditions to generate a diverse library of azetidine-2,2-dicarboxylate analogues.
Another promising frontier is the application of transition-metal-catalyzed reactions. Palladium(II)-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful tool for synthesizing functionalized azetidines. rsc.org This method allows for the formation of the azetidine ring from readily available precursors under relatively mild conditions. rsc.org Adapting such C-H activation strategies to precursors of dimethyl azetidine-2,2-dicarboxylate could provide novel and efficient pathways to substituted analogues that are difficult to access through traditional cyclization methods. researchgate.net Furthermore, strain-release homologation of highly strained precursors like azabicyclo[1.1.0]butanes represents another innovative strategy for accessing functionalized azetidines. rsc.org Exploring the application of these emerging synthetic methods will be crucial for expanding the chemical space around the azetidine-2,2-dicarboxylate scaffold.
| Synthetic Method | Description | Potential Advantage for Analogues |
| Visible-Light Photocatalysis | Utilizes a photocatalyst to promote [2+2] cycloadditions between imines and alkenes under visible light. researchgate.netmit.edu | Access to densely functionalized azetidines under mild conditions with a broad substrate scope. rsc.orgresearchgate.net |
| C-H Amination | Intramolecular cyclization via palladium-catalyzed amination of a C(sp³)–H bond. rsc.org | High functional group tolerance and potential for creating complex substitution patterns. rsc.org |
| Strain-Release Homologation | Ring expansion of highly strained bicyclic precursors to form the azetidine ring. rsc.org | Provides access to unique and densely functionalized azetidine structures. rsc.org |
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
While standard spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR are routinely used to confirm the static structure of azetidine derivatives, future research will necessitate the use of more advanced techniques to study their dynamic processes. utq.edu.iqjmchemsci.comresearchgate.net The conformational dynamics of the puckered four-membered ring and the stereochemical inversion at the nitrogen atom are fundamental processes that influence the reactivity and biological activity of these molecules.
Advanced NMR techniques, such as variable-temperature (VT) NMR and two-dimensional exchange spectroscopy (EXSY), will be instrumental in probing these dynamic behaviors. These methods can provide quantitative data on the energy barriers associated with ring puckering and nitrogen inversion, offering deeper insights into the conformational landscape of azetidine-2,2-dicarboxylate and its analogues. Understanding these dynamic processes is crucial for designing molecules with specific three-dimensional structures for applications in areas like catalysis and medicinal chemistry.
Integration of Computational Methods for Predictive Design in Azetidine Chemistry
Computational chemistry is rapidly becoming an indispensable tool in modern organic synthesis, moving from a purely explanatory role to a predictive one. mit.eduthescience.dev For azetidine chemistry, methods like Density Functional Theory (DFT) are being used to study electronic and thermodynamic properties, helping to understand the physical and chemical behavior of these strained rings. researchgate.net A significant emerging trend is the use of computational models to guide the discovery of new reactions. mit.edu
Recently, researchers have successfully used computational models to predict the feasibility and outcome of photocatalyzed reactions to form azetidines. mit.eduthescience.dev By calculating properties such as frontier orbital energies, these models can prescreen potential reactants, identifying pairs that are likely to react successfully. mit.eduthescience.dev This predictive power saves significant time and resources compared to traditional trial-and-error experimentation. thescience.dev Future applications will likely involve developing more sophisticated models to predict not only reactivity but also stereoselectivity. nih.gov The integration of these in silico tools will accelerate the design and synthesis of novel azetidine-2,2-dicarboxylate derivatives with tailored properties for specific applications. openmedicinalchemistryjournal.combeilstein-journals.org
| Computational Tool | Application in Azetidine Chemistry | Future Outlook |
| Density Functional Theory (DFT) | Calculation of electronic and thermodynamic properties to understand reactivity. researchgate.net | Enhanced accuracy in predicting reaction mechanisms and transition states. |
| Molecular Docking | Predicting the binding mode of azetidine derivatives with biological targets. openmedicinalchemistryjournal.com | Integration with molecular dynamics for more accurate binding affinity predictions. |
| Virtual Screening | Searching large compound libraries for molecules with desired properties. openmedicinalchemistryjournal.com | Development of AI-driven screening methods for rapid identification of lead compounds. |
Unexplored Reactivity Pathways and Transformations of the Azetidine-2,2-dicarboxylate System
The reactivity of azetidines is largely governed by the considerable strain within the four-membered ring, making them susceptible to ring-opening and ring-expansion reactions. rsc.orgrsc.org While the fundamental reactivity is understood, many transformation pathways for the highly functionalized this compound system remain unexplored. The geminal dicarboxylate groups offer unique opportunities for synthetic manipulation.
Future research could focus on the selective mono- and di-functionalization of the ester groups, leading to a wide array of derivatives such as amides, carboxylic acids, and alcohols. For instance, the Krapcho dealkoxycarbonylation has been used to selectively form a monoester from a related azetidine-2,2-dicarboxylate, a key step in the synthesis of (S)-azetidine-2-carboxylic acid. nih.govresearchgate.net Exploring the diastereoselective reduction of the ester groups or their conversion to other functional groups could yield valuable chiral building blocks. Furthermore, the development of novel ring-opening reactions that proceed with high regio- and stereocontrol could provide access to complex acyclic amino acid derivatives that are otherwise difficult to synthesize.
Strategic Applications in the Construction of Architecturally Complex Molecular Targets
Azetidine-containing molecules are recognized as privileged structures in medicinal chemistry. rsc.orgmedwinpublishers.com The rigid, four-membered ring serves as a unique scaffold that can orient substituents in well-defined three-dimensional space, making it an attractive component in the design of biologically active compounds and complex natural products. medwinpublishers.com this compound and its derivatives are versatile building blocks for these endeavors.
Azetidine-2-carboxylic acid, which can be synthesized from dicarboxylate precursors, is a non-natural amino acid that has been incorporated into peptides to induce specific secondary structures. researchgate.netnih.gov The strategic application of this compound in diversity-oriented synthesis (DOS) is an emerging area with significant potential. nih.gov By leveraging the multiple functionalization points on the azetidine ring, complex libraries of fused, bridged, and spirocyclic compounds can be generated. nih.gov These libraries are valuable resources for screening against a variety of biological targets, particularly within the central nervous system. nih.gov Future work will undoubtedly see the incorporation of the azetidine-2,2-dicarboxylate core into the synthesis of novel therapeutic agents and other architecturally complex molecules. nih.gov
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for preparing dimethyl azetidine-2,2-dicarboxylate and its derivatives?
- Methodology : The compound can be synthesized via cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, using dimethyl acetylenedicarboxylate (DMAD) as a dienophile. For example, azetidine derivatives have been synthesized through [3+2] cycloadditions with nitrones or azides under thermal or catalytic conditions . Palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) can also introduce substituents to the azetidine core . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for yield improvement .
Q. How can the stereochemical outcomes of azetidine ring formation be controlled?
- Methodology : Enantioselective synthesis can be achieved using chiral auxiliaries or asymmetric catalysis. For instance, enzymatic desymmetrization of prochiral precursors (e.g., dimethyl cyclohexane-1,2-dicarboxylate) with lipases or esterases generates enantiomerically enriched intermediates . Computational modeling (DFT) aids in predicting transition states and optimizing chiral catalyst design .
Q. What spectroscopic techniques are most effective for characterizing azetidine derivatives?
- Methodology :
- NMR : - and -NMR identify substituent patterns and ring conformations. NOESY experiments resolve stereochemistry .
- MS/HRMS : High-resolution mass spectrometry confirms molecular formulae and fragmentation pathways .
- X-ray crystallography : Provides absolute stereochemical assignments for crystalline derivatives .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in multicomponent reactions?
- Methodology : Systematic variation of substituents (e.g., electron-withdrawing groups on the azetidine ring) and kinetic studies reveal mechanistic insights. For example, electron-deficient dienophiles accelerate Diels-Alder reactions with azetidine-derived dienes, while bulky substituents hinder undesired side reactions . Solvent effects (e.g., polar aprotic vs. ionic liquids) can modulate reaction rates and selectivity .
Q. What strategies address contradictions in reported catalytic efficiencies for azetidine functionalization?
- Methodology : Comparative studies under standardized conditions (e.g., substrate scope, catalyst loading) reconcile discrepancies. For example, palladium catalysts with bulky phosphine ligands (e.g., XPhos) improve yields in cross-coupling reactions compared to smaller ligands . Contradictions in enantioselectivity may arise from solvent-dependent catalyst aggregation, which can be resolved by in-situ monitoring (e.g., Raman spectroscopy) .
Q. How can photoredox catalysis be applied to azetidine ring functionalization?
- Methodology : Visible-light-driven photocatalysts (e.g., Ru(bpy)) generate reactive intermediates (e.g., radicals) for C–H activation. For example, decarboxylative coupling of this compound with aryl halides under blue light enables C–C bond formation without transition metals . Transient absorption spectroscopy identifies key intermediates and optimizes irradiation wavelengths .
Q. What computational tools predict azetidine derivative stability under varying pH and temperature?
- Methodology : Molecular dynamics (MD) simulations and pKa calculations (e.g., using COSMO-RS) model degradation pathways. For instance, ester hydrolysis rates under acidic conditions correlate with calculated partial charges on carbonyl carbons . Accelerated stability studies (e.g., 40°C/75% RH) validate predictions experimentally .
Methodological Challenges and Solutions
Resolving low yields in azetidine ring-opening reactions
- Approach :
- Pre-activation : Use Lewis acids (e.g., BF·OEt) to polarize ester carbonyls, facilitating nucleophilic attack .
- Microwave irradiation : Enhances reaction rates and reduces side-product formation in ring-opening cross-couplings .
Overcoming regioselectivity issues in azetidine functionalization
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
